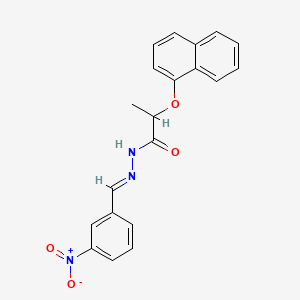![molecular formula C17H17N3O2S B5834898 N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5834898.png)
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PACAP-27, which stands for pituitary adenylate cyclase-activating polypeptide-27. PACAP-27 is a neuropeptide that is involved in the regulation of various physiological processes, including neurotransmission, hormone secretion, and immune function.
Mecanismo De Acción
The mechanism of action of PACAP-27 involves the activation of the adenylate cyclase enzyme, which leads to the production of cyclic adenosine monophosphate (cAMP). cAMP is a second messenger that activates various downstream signaling pathways, including the protein kinase A (PKA) pathway. The activation of the PKA pathway leads to the phosphorylation of various intracellular proteins, which results in the regulation of various physiological processes.
Biochemical and Physiological Effects:
PACAP-27 has been shown to have various biochemical and physiological effects. It has been shown to regulate the release of various hormones, including growth hormone, prolactin, and luteinizing hormone. It has also been shown to have anti-inflammatory effects by regulating the production of various cytokines and chemokines. PACAP-27 has also been shown to have vasodilatory effects by regulating the production of nitric oxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using PACAP-27 in lab experiments is its high potency and specificity. PACAP-27 has a high affinity for its receptors, which makes it an ideal tool for studying various physiological processes. However, one of the major limitations of using PACAP-27 is its high cost. The synthesis of PACAP-27 is a complex and expensive process, which limits its widespread use in lab experiments.
Direcciones Futuras
There are various future directions for the study of PACAP-27. One of the major directions is the development of PACAP-27-based therapies for various neurodegenerative diseases. Another direction is the study of the role of PACAP-27 in the regulation of immune function. PACAP-27 has been shown to have immunomodulatory effects, and its role in the regulation of immune function needs to be further explored. Additionally, the development of more cost-effective methods for the synthesis of PACAP-27 would enable its widespread use in lab experiments.
Métodos De Síntesis
The synthesis of PACAP-27 involves the solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a resin-bound peptide chain. The resin-bound peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained as a white powder.
Aplicaciones Científicas De Investigación
PACAP-27 has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of PACAP-27 is in the field of neuroscience. PACAP-27 has been shown to play a crucial role in the regulation of neurotransmitter release, synaptic plasticity, and neuronal survival. It has also been shown to have neuroprotective effects against various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Propiedades
IUPAC Name |
N-[3-(propanoylcarbamothioylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-2-15(21)20-17(23)19-14-10-6-9-13(11-14)18-16(22)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTOBENSSNVQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5834824.png)

![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5834837.png)
![1-[(2,5-dimethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5834846.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B5834859.png)



![3-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5834884.png)
![methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5834885.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,3-diphenylacrylamide](/img/structure/B5834907.png)